molecular formula C8H13NO3S B2675716 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1863122-74-0

5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2675716
CAS No.: 1863122-74-0
M. Wt: 203.26
InChI Key: ICAJKGWPJYNQMZ-UHFFFAOYSA-N
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Description

5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[221]heptane is a bicyclic compound that features a unique combination of a cyclopropylsulfonyl group and an oxa-azabicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a furan derivative and an olefinic or acetylenic dienophile is a common approach . Additionally, directed arylation of the 7-oxabicyclo[2.2.1]heptane framework using Pd-catalysis has been reported, yielding arylated products with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce aryl or alkyl groups at specific positions on the bicyclic framework.

Scientific Research Applications

5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological responses. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its combination of a cyclopropylsulfonyl group and an oxa-azabicycloheptane framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-cyclopropylsulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c10-13(11,8-1-2-8)9-4-7-3-6(9)5-12-7/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAJKGWPJYNQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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